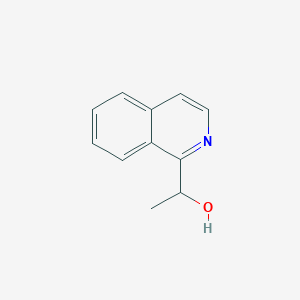

1-(Isoquinolin-1-yl)ethan-1-ol

Description

Significance of the Isoquinoline (B145761) Core in Organic Chemistry

The isoquinoline framework, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. fiveable.mersc.orgnih.gov Its structural rigidity and the presence of a nitrogen atom offer unique opportunities for functionalization, making it a versatile building block for a wide array of more complex molecules. fiveable.menih.gov

This structural motif is present in numerous naturally occurring alkaloids, many of which exhibit potent biological activities. fiveable.mewikipedia.org Well-known examples include papaverine (B1678415), an analgesic, and quinine, an antimalarial drug. fiveable.me The prevalence of the isoquinoline core in these and other bioactive molecules underscores its importance in drug discovery and development. rsc.orgresearchgate.net Furthermore, the planar and aromatic nature of the isoquinoline ring system allows it to participate in π-stacking interactions, which are crucial in molecular recognition and binding processes. fiveable.me

Overview of the 1-(Isoquinolin-1-yl)ethan-1-ol (B6261887) Scaffold

This compound is a derivative of isoquinoline characterized by an ethanol (B145695) substituent at the C-1 position of the isoquinoline ring. This specific arrangement introduces a chiral center at the carbon atom of the ethanol group, leading to the existence of two enantiomers, (R)- and (S)-1-(isoquinolin-1-yl)ethan-1-ol.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 58794-04-0 ambeed.comfluorochem.co.ukbldpharm.com |

| Molecular Formula | C11H11NO fluorochem.co.uknih.gov |

| Molecular Weight | 173.21 g/mol bldpharm.comsigmaaldrich.com |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | CC(O)c1nccc2ccccc12 fluorochem.co.uk |

| InChI | InChI=1S/C11H11NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-8,13H,1H3 fluorochem.co.uk |

| Physical Form | Powder sigmaaldrich.com |

This data is compiled from multiple sources and represents general information about the compound.

Academic Relevance and Research Trajectories of the Compound

The academic interest in this compound and its derivatives stems from their potential as chiral ligands and synthons in asymmetric synthesis. The presence of both a hydroxyl group and a nitrogen-containing heterocycle provides two coordination sites for metal catalysts, making these compounds valuable in the development of new catalytic systems.

Current research trajectories involving this scaffold include:

Asymmetric Catalysis: The chiral nature of this compound makes it a candidate for use as a chiral ligand in transition-metal-catalyzed reactions. Researchers are exploring its ability to induce enantioselectivity in various chemical transformations.

Synthesis of Bioactive Molecules: Given the established biological importance of the isoquinoline core, derivatives of this compound are being investigated as intermediates in the synthesis of novel compounds with potential therapeutic applications. rsc.orgresearchgate.net

Chiral Resolution Studies: The racemic mixture of this compound can be separated into its individual enantiomers through processes like chiral resolution. molaid.compharmtech.comlibretexts.org This is crucial for studying the specific biological activities of each enantiomer and for their application in asymmetric synthesis. pharmtech.comgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-isoquinolin-1-ylethanol |

InChI |

InChI=1S/C11H11NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-8,13H,1H3 |

InChI Key |

KVPWEPKQZVFAMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 1 Isoquinolin 1 Yl Ethan 1 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary alcohol of 1-(isoquinolin-1-yl)ethan-1-ol (B6261887) is a prime site for functional group interconversions, enabling the synthesis of a diverse array of derivatives.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. For instance, Steglich esterification, which utilizes a carbodiimide (B86325) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient method for this conversion.

| Reactant | Reagent/Catalyst | Product |

| This compound | R-COOH, DCC, DMAP | 1-(Isoquinolin-1-yl)ethyl ester |

| This compound | R-COCl, Pyridine (B92270) | 1-(Isoquinolin-1-yl)ethyl ester |

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reactant | Reagent | Product |

| This compound | 1. NaH 2. R-X | 1-(1-Alkoxyethyl)isoquinoline |

Oxidation and Selective Reduction of Functional Groups

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(isoquinolin-1-yl)ethanone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. A related compound, 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, has been identified as a natural product, indicating that this oxidative transformation occurs in nature. rsc.org

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC, MnO₂, etc. | 1-(Isoquinolin-1-yl)ethanone |

Selective reduction of the isoquinoline (B145761) ring system, while preserving the hydroxyl group, can be achieved using specific reducing agents. For instance, catalytic hydrogenation under controlled conditions can reduce the pyridine ring of the isoquinoline nucleus to afford tetrahydroisoquinoline derivatives. pharmaguideline.com The choice of catalyst and reaction parameters is critical to prevent the reduction of the alcohol functionality.

Modifications of the Ethyl Side Chain at C-1 of the Isoquinoline Ring

The ethyl side chain of this compound offers further opportunities for structural diversification through carbon-carbon bond formations and the introduction of various functional groups.

Chain Elongation and Carbon-Carbon Bond Formations

Chain elongation of the ethyl side chain can be achieved through a multi-step sequence. A common strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a carbon nucleophile like a cyanide ion. nih.gov The resulting nitrile can then be hydrolyzed to a carboxylic acid or converted to other functional groups, effectively extending the carbon chain.

| Intermediate | Reagent | Product |

| 1-(1-Tosyloxyethyl)isoquinoline | KCN | 2-(Isoquinolin-1-yl)propanenitrile |

Cross-dehydrogenative coupling (CDC) reactions represent a modern and atom-economical approach to form C-C bonds. researchgate.net While not specifically documented for this compound, related 1-alkylisoquinoline derivatives can undergo CDC reactions, suggesting the potential for direct coupling of the ethyl side chain with various partners.

Introduction of Diverse Heteroatom-Containing Functionalities

The hydroxyl group can be replaced by various heteroatom-containing functionalities through nucleophilic substitution reactions. Conversion of the alcohol to a better leaving group is the initial step, followed by reaction with nucleophiles containing nitrogen, sulfur, or halogens. This allows for the synthesis of amines, thiols, and halides at the C-1 position of the side chain.

| Starting Material | Reagent Sequence | Product |

| This compound | 1. SOCl₂ 2. R₂NH | N,N-Dialkyl-1-(isoquinolin-1-yl)ethan-1-amine |

| This compound | 1. PBr₃ 2. NaSH | 1-(Isoquinolin-1-yl)ethane-1-thiol |

Regioselective Functionalization of the Isoquinoline Aromatic System

The isoquinoline ring of this compound is an aromatic system that can undergo regioselective functionalization. The inherent electronic properties of the isoquinoline nucleus, combined with the directing effects of the 1-(1-hydroxyethyl) substituent, govern the position of substitution.

Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline ring are generally directed to the benzene (B151609) portion of the scaffold. wikipedia.orgmasterorganicchemistry.com Nitration, halogenation, and sulfonation typically occur at the C5 and C8 positions. The presence of the 1-(1-hydroxyethyl) group may influence the regioselectivity of these reactions.

| Reaction Type | Reagent | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C5 and/or C8 |

| Bromination | Br₂/FeBr₃ | C5 and/or C8 |

| Sulfonation | SO₃/H₂SO₄ | C5 and/or C8 |

Modern transition-metal-catalyzed C-H activation provides a powerful tool for the direct and regioselective functionalization of heterocyclic compounds, including isoquinolines. mdpi.comnih.gov These methods allow for the introduction of aryl, alkyl, and other functional groups at specific positions of the isoquinoline ring, often with high selectivity that complements traditional electrophilic substitution patterns. For instance, palladium-catalyzed C-H activation can be used to introduce substituents at various positions of the isoquinoline core. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the isoquinoline nucleus in this compound towards substitution reactions is dictated by the electronic properties of its two fused rings: a benzene ring and a pyridine ring.

Electrophilic Aromatic Substitution (EAS): The benzene part of the isoquinoline ring is more electron-rich than the pyridine part and is thus the site for electrophilic attack. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur on the benzene ring, primarily at positions C-5 and C-8. The precise regioselectivity can be influenced by reaction conditions and the directing effects of the existing ethan-1-ol group at C-1.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, a characteristic that is less common for simple aromatic systems. libretexts.org This reactivity is enhanced by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com For SNAr to proceed, a good leaving group, typically a halide, must be present on the ring. Therefore, a halogenated derivative of this compound would be a necessary precursor. Nucleophilic substitution would be favored at the ortho and para positions relative to the ring nitrogen and any activating electron-withdrawing groups. libretexts.org In the isoquinoline system, this typically corresponds to positions C-1 and C-3. Since the starting compound already has a substituent at C-1, modification at this position via SNAr would require its conversion into a suitable leaving group.

Cross-Coupling Strategies for Aromatic Modification

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions for forging new carbon-carbon and carbon-heteroatom bonds, enabling extensive modification of the isoquinoline core. These reactions typically require the presence of a halide or triflate "handle" on the aromatic ring, which can be installed using methods described in the previous section.

Palladium-catalyzed cross-coupling reactions are particularly prominent for their versatility and functional group tolerance. The Suzuki-Miyaura coupling, for instance, pairs an organoboron reagent with an aryl halide to form a new C-C bond, and has been successfully applied to quinoline (B57606) and isoquinoline systems. researchgate.netdntb.gov.ua Similarly, the Heck reaction couples aryl halides with alkenes, and the Sonogashira reaction joins them with terminal alkynes. For the formation of C-N bonds, the Buchwald-Hartwig amination is a key strategy. One study details a direct oxidative cross-coupling between isoquinolines and 2-naphthols in a metal-free manner, showcasing an alternative pathway to biaryl structures. nih.gov

The following table summarizes key cross-coupling strategies that could be employed to modify a halogenated derivative of this compound.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | Aryl/Alkenyl Boronic Acid or Ester | C-C (sp²-sp²) or C-C (sp²-sp²) |

| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene | C-C (sp²-sp²) |

| Sonogashira Coupling | Pd Catalyst, Cu(I) cocatalyst, Base | Terminal Alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | Amine (Primary or Secondary) | C-N |

| Stille Coupling | Pd Catalyst | Organostannane | C-C (sp²-sp²) |

Structure-Activity Relationship (SAR) Studies of Isoquinoline Derivatives (Non-Clinical Focus)

The isoquinoline framework is a privileged structure found in numerous biologically active compounds and natural alkaloids. rsc.orgnih.gov Understanding the relationship between the structure of its derivatives and their biological interactions is crucial for designing new molecules with specific functions.

Elucidating the Influence of Substituent Variation on Biological Interactions

Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For isoquinoline derivatives, SAR studies have provided insights into the features that govern their interactions with biological targets.

The nature, size, and position of substituents on the isoquinoline ring can dramatically alter a molecule's properties, such as its lipophilicity, electronic distribution, and steric profile, thereby influencing its biological activity. For example, in studies of isoquinolin-1-one derivatives as potential antitumor agents, the type and position of substituents were found to be critical for activity. nih.govnih.gov Research on various isoquinoline alkaloids has revealed key structural motifs associated with antimicrobial activity; for instance, a quaternary nitrogen and the presence of a methylenedioxy group at specific positions can be important for enhancing antibacterial and antifungal effects. researchgate.net

The table below provides a generalized summary of substituent effects on the biological activity of isoquinoline derivatives, based on common findings in the literature.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

| C-1 | Bulky aromatic groups | Can enhance binding through additional hydrophobic or π-stacking interactions. |

| C-3, C-4 | Small, flexible chains | May improve solubility and bioavailability. |

| C-5, C-8 (Benzene Ring) | Electron-donating groups (e.g., -OCH₃) | Can modulate the electron density of the ring system, affecting target interaction. |

| C-6, C-7 (Benzene Ring) | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Can alter metabolic stability and electronic properties. |

| N-2 (Nitrogen) | Alkylation (Quaternization) | Often increases polarity and can enhance antimicrobial activity. researchgate.net |

For this compound, modifications could involve introducing substituents at various positions on the isoquinoline ring or altering the ethan-1-ol side chain itself (e.g., by changing its length, introducing fluorine, or converting the alcohol to an ether or ester). Each modification would probe a different aspect of the chemical space and its effect on biological interactions.

Conformational Analysis and its Implications for SAR

Beyond the two-dimensional structure, the three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to interact with a biological target. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For this compound, a key point of flexibility is the single bond between the C-1 of the isoquinoline ring and the chiral carbon of the ethan-1-ol side chain. Rotation around this bond determines the spatial orientation of the side chain relative to the planar isoquinoline ring. Certain conformations may be more energetically favorable, and one specific conformation (the "bioactive conformation") is likely responsible for the molecule's interaction with its biological partner.

The introduction of substituents, particularly bulky ones, on the isoquinoline ring (e.g., at C-8) or on the side chain can create steric hindrance that restricts this rotation. This can lock the molecule into a limited set of conformations, which may either enhance or diminish its biological activity depending on whether the favored conformations align with the bioactive one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, and computational chemistry are used to determine the predominant conformations of molecules in solution and to model their interactions with biological targets. mdpi.com Understanding the conformational preferences of this compound and its derivatives is therefore an essential component of a comprehensive SAR study, providing deeper insight into how molecular shape drives biological function. rsc.org

Biological Activities and Molecular Target Interactions of Isoquinoline Based Compounds Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

Enzyme Modulation and Inhibition Profiles

Dopamine (B1211576) D1 Receptor Positive Allosteric Modulation (PAM)

There is no specific data available indicating that 1-(Isoquinolin-1-yl)ethan-1-ol (B6261887) acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. However, the isoquinoline (B145761) scaffold is a key feature in a class of compounds that do exhibit this activity. google.comnih.gov D1 PAMs are of interest for their potential to treat cognitive and neurological impairments associated with conditions like Parkinson's disease, schizophrenia, and Alzheimer's disease. google.comunc.edu

These modulators bind to an allosteric site on the D1 receptor, distinct from the site where dopamine binds, enhancing the receptor's response to dopamine. google.com Research has led to the development of several D1R PAM structural classes. unc.edu For instance, complex derivatives such as DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one) have been shown to selectively potentiate the human D1 receptor. nih.gov Another example includes (phenyl)-(pyrazol)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-l-one derivatives, which are claimed as selective D1 PAMs. nih.gov

Table 1: Examples of Isoquinoline-Based Dopamine D1 Receptor PAMs

| Compound Name | Chemical Structure Class | Noted Activity |

|---|---|---|

| DETQ | Dihydroisoquinolin-2(1H)-yl)ethan-1-one derivative | Selective potentiation of the human D1 receptor. nih.gov |

| LY3154207 | Dihydroisoquinolin-2(1H)-yl)ethan-1-one derivative | Close analog of DETQ, entered Phase 2 clinical trials. nih.gov |

| (Phenyl)-(pyrazol)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-l-one derivatives | Phenyl-pyrazol-dihydroisoquinoline | Selective positive allosteric modulators of the D1 receptor. nih.gov |

This table presents data on complex isoquinoline derivatives, not this compound.

Human Carboxylesterase (hCE2) Inhibitory Activities

Specific studies on the inhibitory activity of this compound against human carboxylesterase 2 (hCE2) are not found in the reviewed literature. Human carboxylesterases, including hCE1 and hCE2, are crucial enzymes in the metabolism of a wide range of drugs and other foreign compounds (xenobiotics). nih.govresearchgate.net Inhibition of these enzymes can lead to significant drug-drug interactions. researchgate.net While some compounds are known to inhibit hCE2, such as magnolol (B1675913) which demonstrates substrate-dependent inhibition, there is no direct evidence linking this compound to this activity. nih.gov

Cholinesterase (AChE and BuChE) Inhibition

While direct evidence for this compound is unavailable, the isoquinoline alkaloid family has been a significant source of cholinesterase inhibitors. nih.govnih.gov These inhibitors target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters. This inhibitory action is a key strategy in managing neurodegenerative disorders. mdpi.com

Several isoquinoline alkaloids have demonstrated notable inhibitory activity against these enzymes. For example, berberine (B55584) has shown potent dual inhibition of both AChE and BuChE. nih.gov Other alkaloids like chelerythrine (B190780) and aromoline (B1218392) have also exhibited significant activity, particularly against BuChE. mdpi.comacs.org The monomeric moiety of bisbenzylisoquinoline alkaloids is thought to be a requirement for acetylcholinesterase enzyme inhibition. nih.gov

Table 2: Cholinesterase Inhibition by Various Isoquinoline Alkaloids

| Alkaloid | Target Enzyme(s) | Reported IC50 Values |

|---|---|---|

| Berberine | AChE & BuChE | AChE: 0.72 ± 0.04 μg/mL nih.gov |

| Palmatine | AChE | 6.29 ± 0.61 μg/mL nih.gov |

| Chelerythrine | AChE & BuChE | AChE: 0.72 μM; BuChE: 2.15 μM mdpi.com |

| Aromoline | hBuChE | 0.82 ± 0.10 μM acs.org |

This table shows inhibitory activities of various isoquinoline alkaloids, not this compound.

DNA Gyrase Inhibitory Action

There is no specific information available regarding the DNA gyrase inhibitory action of this compound. However, the isoquinoline scaffold is present in compounds that have been investigated as DNA gyrase inhibitors. researchgate.net DNA gyrase is an essential bacterial enzyme required for DNA replication, making it a validated target for antibiotics. nih.govmdpi.com Inhibition of this enzyme disrupts bacterial cell survival. Several studies have demonstrated that quinoline (B57606) and isoquinoline derivatives can exhibit DNA gyrase inhibitory activity. researchgate.netnih.gov For instance, certain (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones have been evaluated for their potential to inhibit DNA gyrase. researchgate.net

Antimicrobial Research Investigations

While there are no specific antimicrobial studies focused on this compound, the isoquinoline core is a well-established scaffold in the development of antimicrobial agents. researchgate.netnih.gov Isoquinoline alkaloids and their derivatives have demonstrated a broad spectrum of activity against various pathogens. nih.govresearchgate.net

Numerous studies have reported the antibacterial and antifungal properties of diverse isoquinoline derivatives. For example, certain functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown high and broad-range bactericidal activity. nih.gov Other research has identified alkynyl isoquinolines that are active against a plethora of Gram-positive bacteria, including resistant strains like MRSA. mdpi.com Some isoquinoline alkaloids have also shown potent antifungal activities against pathogens such as Candida albicans and Cryptococcus neoformans. nih.gov Two new isoquinoline alkaloids, spathullin A and spathullin B, isolated from Penicillium spathulatum, displayed activity against both Gram-negative and Gram-positive bacteria. mdpi.com

Table 3: Examples of Antimicrobial Activity in Isoquinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Type of Activity |

|---|---|---|

| 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Bacteria & Fungi | Broad-range bactericidal and some antifungal activity. nih.gov |

| Alkynyl isoquinolines | Gram-positive bacteria (including MRSA) | Bactericidal activity. mdpi.com |

| (+)-Actinodaphnine | Gram-positive bacteria, Candida albicans, Cryptococcus neoformans | Antibacterial and potent antifungal activity. nih.gov |

| Spathullin A & B | Gram-negative & Gram-positive bacteria | Antibacterial activity. mdpi.com |

This table provides examples of antimicrobial activity from the broader class of isoquinoline derivatives, not specific data for this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Isoquinoline derivatives have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their efficacy is often attributed to the core isoquinoline scaffold, which serves as a versatile template for the development of new antimicrobial agents. nih.govresearchgate.net

For instance, two novel dihydropyrrolo[1,2-b]isoquinoline derivatives, Spathullin A and Spathullin B, isolated from the fungus Penicillium spathulatum, exhibited activity against Escherichia coli, Acinetobacter baumannii, Enterobacter cloacae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Spathullin B was found to be more potent than Spathullin A against all tested pathogens, with a minimal inhibitory concentration (MIC) as low as 1 µg/mL against S. aureus. nih.gov

Similarly, a series of synthesized tricyclic isoquinoline derivatives showed antibacterial properties against several Gram-positive pathogens. uts.edu.au Specifically, compounds 8d and 8f were active against Staphylococcus aureus (MICs of 16 µg/mL and 32 µg/mL, respectively), Streptococcus pneumoniae (MIC of 32 µg/mL for 8f), and Enterococcus faecium (MICs of 128 µg/mL and 64 µg/mL, respectively). uts.edu.au

Furthermore, a class of alkynyl isoquinolines has shown strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govvt.edu These compounds have been shown to disrupt the cell wall and nucleic acid biosynthesis in S. aureus. nih.govvt.edu

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Spathullin B | Staphylococcus aureus | 1 µg/mL |

| Spathullin A | Staphylococcus aureus | 4 µg/mL |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 µg/mL |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 µg/mL |

Antifungal Properties

The isoquinoline framework is also a promising scaffold for the development of novel antifungal agents. bioengineer.org Researchers have designed and synthesized isoquinoline derivatives that exhibit significant fungicidal activities. nih.gov

One study focused on synthesizing isoquinoline derivatives incorporating an oxime moiety, a functional group known to be present in compounds with varied biological activities. bioengineer.org These novel compounds demonstrated potent antifungal activity against a broad spectrum of fungal pathogens, including clinically relevant strains resistant to conventional antifungal drugs. Mechanistic studies suggest that some of these derivatives may interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to cell death. bioengineer.org

In another study, novel isoquinoline derivatives were created by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton. jlu.edu.cnresearchgate.net Several of these compounds, at a concentration of 50 mg/L, showed high inhibition rates (up to 93.0%) against plant pathogenic fungi such as Physalospora piricola and Rhizotonia cerealis. jlu.edu.cnresearchgate.net One compound, in particular, demonstrated an inhibition rate of 83.3% against Fusarium graminearum, which was significantly better than the commercial fungicides Sanguinarine (B192314) and Chlorothalonil. jlu.edu.cn

| Compound/Derivative | Fungal Strain | Activity |

|---|---|---|

| Diphenyl ether isoquinoline derivative (Ic) | Physalospora piricola | 93.0% inhibition at 50 mg/L |

| Diphenyl ether isoquinoline derivative (Ic) | Rhizotonia cerealis | 93.0% inhibition at 50 mg/L |

| Diphenyl ether isoquinoline derivative (Ie) | Physalospora piricola | 93.0% inhibition at 50 mg/L |

| Diphenyl ether isoquinoline derivative (Ie) | Rhizotonia cerealis | 93.0% inhibition at 50 mg/L |

| Diphenyl ether isoquinoline derivative (Il) | Physalospora piricola | 93.0% inhibition at 50 mg/L |

| Diphenyl ether isoquinoline derivative (Il) | Rhizotonia cerealis | 93.0% inhibition at 50 mg/L |

| Diphenyl ether isoquinoline derivative (Il) | Fusarium graminearum | 83.3% inhibition at 50 mg/L |

Antiviral Activity Assessments

Isoquinoline alkaloids have been identified as possessing significant antiviral properties, interfering with multiple pathways crucial for viral replication. mdpi.com

Anti-Tobacco Mosaic Virus (TMV) Activity

Several isoquinoline alkaloids have demonstrated potential in combating the Tobacco Mosaic Virus (TMV). A newly discovered isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, isolated from Thalictrum glandulosissimum, showed a notable anti-TMV activity with an inhibition rate of 28.4% at a concentration of 20 μM. rsc.org

Further research on compounds from Thalictrum glandulosissimum revealed that other new and known isoquinoline alkaloids also possess anti-TMV properties. cabidigitallibrary.org At a concentration of 20 µM, three of these compounds exhibited inhibition rates of 35.6%, 36.2%, and 46.3%, respectively, which were higher than that of the positive control. cabidigitallibrary.org

Additionally, new isochromene and isoquinoline derivatives isolated from Streptomyces mirabilis have been evaluated for their anti-TMV activity. researcher.life One of the isoquinoline compounds demonstrated strong inactivation and protective effects, with inhibition rates of 76.8% and 80.2%, respectively, surpassing the positive control, ningnanmycin. researcher.life

Broader Spectrum Antiviral Potential

The antiviral activity of isoquinoline-based compounds extends beyond TMV. For example, some isoquinoline alkaloids have shown efficacy against the chikungunya virus and influenza virus in in vivo models. mdpi.com

In the context of the COVID-19 pandemic, isoquinoline-containing alkaloids have been identified as having high potential to combat SARS-CoV-2. nih.gov Alkaloids such as emetine, cephaeline, and papaverine (B1678415) have been highlighted for their potential therapeutic use due to their strong antiviral and anti-inflammatory activities. nih.gov

Anti-inflammatory Effects and Associated Mechanistic Insights

Isoquinoline alkaloids are known to exert anti-inflammatory effects through various mechanisms. nih.govnih.gov These mechanisms include inhibiting the release of inflammatory mediators and regulating inflammatory signaling pathways. nih.gov

A novel isoquinoline alkaloid, Litcubanine A, isolated from Litsea cubeba, has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages. frontiersin.org This inhibition occurs via the NF-κB pathway, leading to a decrease in inflammatory factors such as iNOS, TNF-α, and IL-1β. frontiersin.org Litcubanine A also directly binds to the iNOS protein, inhibiting its expression of nitric oxide. frontiersin.org

Other isoquinoline alkaloids, such as sinomenine (B1681799), have been shown to alleviate LPS-induced lung inflammation by inhibiting the expression of nitric oxide, myeloperoxidase, TNF-α, and IL-6. nih.gov The anti-inflammatory effect of sinomenine is achieved by inhibiting the NF-κB and JNK signaling pathways. nih.gov

Anticancer (Cytotoxicity) Studies in in vitro Cell Lines

A significant body of research has focused on the cytotoxic effects of isoquinoline alkaloids against various human cancer cell lines. nih.govoup.com These compounds have been positioned as promising candidates for the development of novel anticancer drugs. oup.com

A study assessing the cytotoxicity of isoquinoline alkaloids and herbal extracts against melanoma and squamous cell carcinoma cell lines found that the tested compounds exhibited promising cytotoxic effects, in some cases showing higher potency than standard chemotherapeutic drugs like etoposide (B1684455) and cisplatin. nih.gov For example, the IC₅₀ values for sanguinarine and chelerythrine against the tested cell lines were in the range of 0.11–0.54 μg/mL and 0.14–0.46 μg/mL, respectively. nih.gov

In another study, a series of aminoisoquinoline-5,8-quinones bearing α-amino acid moieties were synthesized and evaluated for their cytotoxic activity. researchgate.net Four of these compounds, derived from L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine, were identified as promising due to their low IC₅₀ values, ranging from 0.5 to 6.25 μM, and good selectivity indexes. researchgate.net

The lamellarins, a group of pyrrolo[2,1-a]isoquinoline-based molecules, are frequently cytotoxic to a wide range of cancer cell lines. rsc.org Lamellarin D, in particular, has shown potent cytotoxic activity against a large panel of tumor cells, with IC₅₀ values in the nanomolar range (38–110 nM) for some derivatives. rsc.org

| Compound/Derivative | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Sanguinarine | Various Cancer Cell Lines | 0.11–0.54 μg/mL |

| Chelerythrine | Various Cancer Cell Lines | 0.14–0.46 μg/mL |

| Aminoisoquinoline-5,8-quinone (L-alanine derivative) | Various Cancer Cell Lines | 0.5–6.25 μM |

| Aminoisoquinoline-5,8-quinone (L-leucine derivative) | Various Cancer Cell Lines | 0.5–6.25 μM |

| Aminoisoquinoline-5,8-quinone (L-phenylalanine derivative) | Various Cancer Cell Lines | 0.5–6.25 μM |

| Aminoisoquinoline-5,8-quinone (D-phenylalanine derivative) | Various Cancer Cell Lines | 0.5–6.25 μM |

| Lamellarin D | Various Cancer Cell Lines | 38–110 nM |

Neuroprotective Properties and Role in Redox Imbalance Mitigation

Isoquinoline alkaloids have demonstrated significant potential in the domain of neuroprotection through various mechanisms of action. nih.govnih.gov These naturally occurring compounds are recognized for their capacity to improve nerve damage, particularly in the context of neurodegenerative diseases. nih.govresearchgate.net The neuroprotective effects of these alkaloids are multifaceted, involving the inhibition of nerve injury inflammation, mitigation of oxidative damage, regulation of autophagy, and inhibition of intracellular calcium overload. nih.gov

The relationship between inflammatory damage and free radical damage is intricate and interactive. nih.gov Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular and tissue damage. nih.gov This, in turn, can activate transcription factors that lead to the abnormal expression of genes involved in inflammatory pathways, thereby promoting inflammatory responses. nih.gov

Several isoquinoline alkaloids have shown significant antioxidant activity. nih.gov Berberine, for instance, can protect neural stem cells from oxidative damage by reducing the levels of intracellular ROS. nih.gov Similarly, nuciferine (B1677029) has been shown to mitigate oxidative stress damage in nerve cells. nih.gov Key antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are crucial for scavenging free radicals. nih.gov Excessive levels of ROS can diminish the activity of these enzymes; however, studies have indicated that nuciferine can restore the activities of these enzymes to near-normal levels in diabetic rats, thereby protecting nerve cells from oxidative damage. nih.gov The antioxidant capabilities of isoquinoline alkaloids are often attributed to the presence of a lone electron pair on their nitrogen atom and aromatic hydroxyl groups within their structure. mdpi.com These structural features enable them to scavenge free radicals, chelate metal ions, and prevent lipid peroxidation. mdpi.com

Beyond their antioxidant properties, isoquinoline alkaloids also exert neuroprotective effects by modulating inflammatory responses. nih.gov Berberine and nuciferine, for example, exhibit potent anti-inflammatory activity. nih.gov Berberine can inhibit the production of inflammatory markers such as TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), which helps to reduce neuroinflammation. nih.gov Nuciferine has been observed to inhibit the activation of NF-κB, a key regulator of inflammation, and reduce the release of pro-inflammatory mediators. nih.gov

Furthermore, the regulation of autophagy and the maintenance of calcium homeostasis are other critical mechanisms through which isoquinoline alkaloids confer neuroprotection. nih.govresearchgate.net Tetrahydropalmatine and nuciferine have been shown to regulate autophagy, a cellular process for degrading and recycling cellular components. nih.gov An imbalance in intracellular calcium is linked to the development of various pathologies, including neurodegenerative diseases. nih.gov Berberine has been found to prevent intracellular calcium accumulation in a concentration-dependent manner, thereby protecting oligodendrocytes from excitotoxicity-induced cell damage. nih.gov

| Isoquinoline Alkaloid | Neuroprotective Mechanism |

|---|---|

| Berberine | Reduces intracellular reactive oxygen species (ROS), inhibits production of TNF-α, COX-2, and iNOS, and prevents intracellular calcium overload. nih.gov |

| Nuciferine | Increases the activity of antioxidant enzymes (CAT, SOD, GSH-Px) and inhibits the activation of NF-κB. nih.gov |

| Tetrahydropalmatine | Regulates autophagy. nih.gov |

Other Documented Biological Effects (e.g., Antiparasitic)

In addition to their neuroprotective properties, isoquinoline alkaloids have been investigated for their potential as antiparasitic agents. nih.gov Research has demonstrated the efficacy of certain compounds within this class against a range of parasites, including Leishmania, Trypanosoma, and Plasmodium. nih.govnih.gov

Bisbenzylisoquinoline alkaloids, in particular, have been evaluated for their activity against the causative agents of visceral leishmaniasis (Leishmania infantum) and Chagas disease (Trypanosoma cruzi). nih.gov Several of these compounds have shown high potency against the promastigote (extracellular) form of L. infantum, with many demonstrating submicromolar activity. nih.gov

Studies have also explored the activity of naphthylisoquinoline alkaloids against Leishmania major. nih.gov The compounds ancistrocladiniums A and B, along with a synthetic isoquinolinium salt, were found to be effective against the intracellular amastigote form of the parasite in the low submicromolar range. nih.gov Notably, the toxicity of these compounds against mammalian cells was observed at significantly higher concentrations than those required to inhibit parasite replication, suggesting a degree of selectivity. nih.gov

The antiparasitic activity of various isoquinoline alkaloids against different protozoan parasites has been quantified in several studies. For example, fangchinoline (B191232) has shown potent activity against Leishmania donovani promastigotes. researchgate.net Phaeanthine was found to be more active than the standard drug Pentostam against L. donovani amastigotes, although it also exhibited toxicity to murine macrophages at its effective concentration. researchgate.net In contrast, cocsoline was as active as Pentostam but was not toxic to macrophages at the same concentration. researchgate.net Thalisopidine displayed the strongest activity against the bloodstream form of Trypanosoma brucei brucei. researchgate.net

| Isoquinoline Alkaloid | Target Parasite | Activity (IC50) |

|---|---|---|

| Fangchinoline | Leishmania donovani (promastigotes) | 0.39 µM researchgate.net |

| Phaeanthine | Leishmania donovani (amastigotes) | 2.41 µM researchgate.net |

| Cocsoline | Leishmania donovani (amastigotes) | 12.3 µM researchgate.net |

| Thalisopidine | Trypanosoma brucei brucei (bloodstream form) | 1.14 µM researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1 Isoquinolin 1 Yl Ethan 1 Ol and Its Derivatives

X-ray Crystallography for Molecular Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules. springernature.com This powerful technique provides unambiguous information about bond lengths, bond angles, and the relative configuration of all stereogenic centers within a molecule. For a chiral compound like 1-(Isoquinolin-1-yl)ethan-1-ol (B6261887), which exists as a pair of enantiomers, X-ray crystallography is crucial for determining its absolute configuration. purechemistry.org

The process involves growing a high-quality single crystal of an enantiomerically pure sample. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. purechemistry.org From this map, the precise spatial arrangement of each atom can be determined.

To establish the absolute configuration, anomalous dispersion, also known as the Bijvoet method, is employed. researchgate.net This effect occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causing differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). mit.edu Modern diffractometers and computational methods have advanced to the point where the absolute configuration of light-atom molecules, containing only carbon, hydrogen, nitrogen, and oxygen, can often be determined with high confidence. mit.edu

While specific crystallographic data for this compound is not widely published, studies on similar isoquinoline (B145761) derivatives demonstrate the utility of this method. For instance, the analysis of related tetrahydroisoquinoline alkaloids confirms their structure through X-ray diffraction, providing data on the crystal system, space group, and unit cell dimensions, which collectively define the molecular packing and solid-state conformation. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The isoquinoline ring protons typically appear in the aromatic region (δ 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position on the ring. The proton on the chiral carbon (CH-OH) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would resonate further upfield as a doublet, coupled to the single methine proton. The hydroxyl (OH) proton signal is often a broad singlet, and its chemical shift can vary with concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbons of the isoquinoline ring would appear in the downfield region (δ 120-160 ppm), while the aliphatic carbons of the ethanol (B145695) side chain would be found upfield. The chemical shift of the chiral carbon (C-OH) is particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on the analysis of isoquinoline and related structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | - | ~160 |

| C3 | ~7.6 (d) | ~121 |

| C4 | ~8.4 (d) | ~137 |

| C4a | - | ~128 |

| C5 | ~7.8 (d) | ~127 |

| C6 | ~7.6 (t) | ~127 |

| C7 | ~7.7 (t) | ~130 |

| C8 | ~8.1 (d) | ~128 |

| C8a | - | ~142 |

| CH(OH) | ~5.5 (q) | ~70 |

| CH₃ | ~1.6 (d) | ~25 |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the CH(OH) proton and the CH₃ protons, confirming the ethanol moiety. It would also map out the connectivity of the protons on the isoquinoline ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of carbon signals based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov Key HMBC correlations would include the link from the CH₃ protons to the chiral CH(OH) carbon, and critically, from the CH(OH) proton to carbons C1 and C8a of the isoquinoline ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A key NOE would be expected between the H8 proton of the isoquinoline ring and the protons of the ethanol side chain, which can help define the preferred rotational conformation around the C1-CH(OH) bond.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational exchange or restricted rotation. ox.ac.uk In the case of this compound, rotation around the single bond connecting the chiral center to the isoquinoline ring (C1-CH(OH)) may be hindered. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, upon cooling, the rotation may slow down, leading to the appearance of distinct signals for different rotational isomers (rotamers). This would manifest as significant broadening of the NMR signals, which might resolve into separate sets of peaks at very low temperatures. ox.ac.ukresearchgate.net Analyzing the spectra at different temperatures allows for the determination of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This precision allows for the calculation of a unique molecular formula. researchgate.net

For this compound, the molecular formula is C₁₁H₁₁NO. The exact (monoisotopic) mass can be calculated as follows:

(11 x 12.000000) + (11 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 173.084064 Da

Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. Therefore, the expected accurate m/z value in an HRMS spectrum would be 174.09189 Da . The experimental measurement of this value within a very small error margin (typically < 5 ppm) provides definitive confirmation of the compound's elemental composition. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. pressbooks.pub

The IR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the alcohol, with the broadening resulting from hydrogen bonding.

C-H Aromatic Stretch: Absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). pressbooks.pub

C-H Aliphatic Stretch: Signals corresponding to the methyl and methine C-H bonds will be observed just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹). pressbooks.pub

C=C and C=N Aromatic Ring Stretches: The isoquinoline ring will give rise to a series of sharp to medium absorptions in the 1650-1450 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region would indicate the presence of the secondary alcohol C-O bond.

These characteristic frequencies provide a quick confirmation of the key functional groups within the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Chiral Purity

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful analytical technique for the stereochemical analysis of chiral molecules like the enantiomers of this compound. This method relies on the differential absorption of left- and right-circularly polarized light by chiral compounds. Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals, a property that is fundamental to their differentiation and quantification.

The determination of enantiomeric excess (% ee) using CD spectroscopy is based on the principle that the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers in a solution. A pure sample of one enantiomer will display a maximum CD signal (either positive or negative, depending on the enantiomer and the wavelength), while a racemic mixture (equal amounts of both enantiomers) will be CD-silent, showing no signal.

For a mixture of enantiomers, the observed CD signal is a weighted average of the signals of the pure enantiomers. By constructing a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be accurately determined. This involves plotting the CD intensity at a characteristic wavelength (a Cotton effect maximum) against the known % ee. The linearity of this plot allows for the straightforward calculation of the % ee of a sample of this compound by measuring its CD signal and interpolating from the calibration curve.

The chiral purity of a sample, which is a measure of the extent to which one enantiomer is present in excess of the other, is directly related to the enantiomeric excess. A high enantiomeric excess indicates high chiral purity.

Although no specific experimental data for this compound is available, a hypothetical data table illustrating how such results would be presented is shown below. This table is for illustrative purposes only and is not based on experimental results.

Hypothetical Data Table for CD Analysis of this compound Enantiomers

| Sample | Enantiomeric Excess (%) | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-1-(Isoquinolin-1-yl)ethan-1-ol | 100 | λ₁ | +X |

| (S)-1-(Isoquinolin-1-yl)ethan-1-ol | 100 | λ₁ | -X |

| Racemic Mixture | 0 | λ₁ | 0 |

| Sample A | 90 (R) | λ₁ | +0.9X |

| Sample B | 50 (S) | λ₁ | -0.5X |

Note: λ₁ represents the wavelength of maximum absorption difference (Cotton effect), and X is the molar ellipticity value for the pure enantiomer.

Applications in Chemical Synthesis and Materials Science

1-(Isoquinolin-1-yl)ethan-1-ol (B6261887) as a Versatile Synthetic Building Block and Intermediate

This compound serves as a valuable and versatile building block in organic synthesis, primarily due to the presence of two key functional groups: the isoquinoline (B145761) core and the secondary alcohol. The isoquinoline moiety is a prominent scaffold in a vast number of natural products and pharmacologically active molecules. nih.gov The hydroxyl group on the ethyl side chain provides a reactive site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The synthesis of this compound can be achieved through the reaction of isoquinoline with an appropriate acetylating agent to form 1-acetylisoquinoline, which is then subsequently reduced to the corresponding alcohol. This straightforward preparation makes it a readily accessible intermediate for further synthetic elaborations.

The versatility of this compound stems from its ability to undergo a range of chemical reactions, including:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(isoquinolin-1-yl)ethan-1-one, which is another useful synthetic intermediate.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the attachment of various protecting groups or functional moieties.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents at the benzylic position.

Derivatization of the Isoquinoline Ring: The isoquinoline ring system itself can be subjected to various electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions, to further modify the core structure. researchgate.net

These transformations highlight the potential of this compound as a precursor for the synthesis of a wide array of more complex molecules, including chiral ligands, bioactive compounds, and functional materials.

Design of Isoquinoline-Based Ligands for Catalysis

The isoquinoline framework is recognized as a "privileged structure" in medicinal chemistry and also plays a significant role in the design of chiral ligands for asymmetric catalysis. nih.gov The nitrogen atom in the isoquinoline ring can coordinate to metal centers, and the substitution pattern on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.

This compound is an attractive precursor for the synthesis of chiral ligands due to its inherent chirality at the carbon atom bearing the hydroxyl group. The presence of both a coordinating nitrogen atom and a modifiable hydroxyl group in close proximity allows for the design of bidentate ligands. For instance, the hydroxyl group can be derivatized to introduce another coordinating atom, such as phosphorus or another nitrogen atom, leading to the formation of P,N or N,N-type ligands.

The general approach to designing such ligands would involve the enantioselective synthesis or resolution of this compound to obtain enantiomerically pure starting material. Subsequent functionalization of the hydroxyl group would then lead to the desired chiral ligand. These chiral isoquinoline-based ligands can be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with the potential to achieve high levels of enantioselectivity. nih.govbeilstein-journals.org

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Potential Coordinating Atoms | Potential Catalytic Applications |

| P,N-Ligand | Phosphorus, Nitrogen | Asymmetric Hydrogenation, Allylic Alkylation |

| N,N-Ligand | Nitrogen, Nitrogen | Asymmetric Transfer Hydrogenation, Cyclopropanation |

| O,N-Ligand | Oxygen, Nitrogen | Asymmetric Aldol Reactions, Michael Additions |

Development of Luminescent Materials and Metal Ion Sensors Based on Isoquinoline Frameworks

Isoquinoline and its derivatives have been extensively utilized in the development of luminescent materials and chemosensors for the detection of metal ions. rsc.orgresearchwithrutgers.com The extended π-conjugated system of the isoquinoline ring often endows its derivatives with inherent fluorescence properties. Coordination of the isoquinoline nitrogen to a metal ion can significantly modulate these photophysical properties, leading to changes in fluorescence intensity or wavelength, which forms the basis for their use as sensors. nih.govnanobioletters.com

This compound can serve as a foundational structure for the design of such materials. The hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of other fluorophores or receptor units to create more sophisticated sensor molecules. For instance, the hydroxyl group could be used to link the isoquinoline moiety to other aromatic systems or to incorporate specific binding sites for targeted metal ions.

The development of luminescent metal-organic frameworks (MOFs) is another area where isoquinoline-based ligands are of great interest. rsc.orgosti.govresearchgate.net By incorporating ligands derived from this compound into MOF structures, it is possible to create materials with tailored porosity and luminescent properties. These luminescent MOFs have potential applications in chemical sensing, bio-imaging, and solid-state lighting. rsc.orgresearchwithrutgers.com The photoluminescence properties of these materials can be influenced by the nature of the metal ion, the linker, and the presence of guest molecules within the pores.

Table 2: Potential Applications of this compound in Luminescent Materials and Sensors

| Application Area | Design Strategy | Target Analytes |

| Metal Ion Sensors | Functionalization of the hydroxyl group with a specific ionophore. | Heavy metal ions (e.g., Fe³⁺, Cu²⁺), biologically relevant cations (e.g., Zn²⁺). nih.govrsc.orgacs.org |

| Luminescent MOFs | Use as a linker or a functionalized building block in MOF synthesis. | Small molecules, volatile organic compounds, metal ions. rsc.org |

| Fluorescent Probes | Covalent attachment to biomolecules or polymers. | Bio-imaging, environmental monitoring. |

Potential Roles in Agrochemical Applications (General Isoquinoline Relevance)

The isoquinoline scaffold is found in a wide variety of biologically active natural products, including many alkaloids with pronounced physiological effects. nih.govresearchgate.net This has led to significant interest in the agrochemical potential of isoquinoline derivatives. Isoquinoline alkaloids and their synthetic analogs have been reported to exhibit a range of activities, including insecticidal, fungicidal, herbicidal, and plant growth-regulating properties. researchgate.net

While specific agrochemical studies on this compound are not widely reported, its structural similarity to known bioactive isoquinoline alkaloids suggests that it could serve as a valuable lead compound for the development of new agrochemicals. The presence of the hydroxyl group offers a site for chemical modification, allowing for the synthesis of a library of derivatives with varying lipophilicity, steric bulk, and electronic properties. These derivatives could then be screened for a variety of agrochemical activities.

For example, a new antiviral isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, has shown significant anti-tobacco mosaic virus (TMV) activity. rsc.org This highlights the potential of C1-substituted isoquinolines in crop protection. By systematically modifying the structure of this compound, it may be possible to develop novel and effective agents for pest and disease management in agriculture.

Table 3: Potential Agrochemical Activities of this compound Derivatives

| Activity | Rationale |

| Insecticidal | Many isoquinoline alkaloids exhibit insecticidal properties. |

| Fungicidal | The isoquinoline nucleus is present in some natural antifungal compounds. |

| Herbicidal | Structural modifications could lead to compounds that interfere with plant-specific biochemical pathways. |

| Plant Growth Regulation | Some alkaloids are known to influence plant growth and development. |

Future Research Directions and Unexplored Avenues for 1 Isoquinolin 1 Yl Ethan 1 Ol Chemistry

Discovery of Novel and Sustainable Synthetic Methodologies

While traditional methods for the synthesis of isoquinolines are well-established, there is a continuous drive towards the development of more efficient, sustainable, and versatile synthetic strategies. Future research in the synthesis of 1-(isoquinolin-1-yl)ethan-1-ol (B6261887) should focus on methodologies that offer high yields, atom economy, and the use of environmentally benign reagents and solvents.

Modern catalytic systems, including those based on transition metals like palladium, rhodium, and copper, have revolutionized the synthesis of isoquinoline (B145761) derivatives. researchgate.net These catalysts can enable novel cyclization and functionalization pathways that could be adapted for the synthesis of this compound. For instance, a potential strategy could involve the direct C-H functionalization of the isoquinoline core at the C1 position with a suitable acetylating agent, followed by a stereoselective reduction of the resulting ketone.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic organic chemistry. tandfonline.com Future synthetic routes for this compound should explore:

One-pot reactions: Combining multiple synthetic steps into a single operation to reduce waste and improve efficiency. nih.govorganic-chemistry.org

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields. tandfonline.com

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids. tandfonline.com

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, which can offer high selectivity and mild reaction conditions.

The development of such methodologies will not only make the synthesis of this compound more practical but also align with the broader goals of sustainable chemical manufacturing.

Deeper Elucidation of Non-Clinical Biological Mechanisms of Action

The isoquinoline scaffold is a well-known pharmacophore present in a wide array of biologically active compounds, including antitumor, antimicrobial, and anti-inflammatory agents. nih.govnih.govresearchgate.net Although the specific biological activity of this compound has not been extensively reported, its structural similarity to other bioactive isoquinolines suggests that it may possess interesting pharmacological properties.

Future research should focus on a systematic in vitro and in vivo evaluation of this compound and its derivatives to identify any potential therapeutic activities. This could involve screening against a panel of cancer cell lines, various microbial strains, and in models of inflammation.

Should any significant biological activity be identified, the subsequent and crucial step would be to elucidate the underlying mechanism of action. This would involve a range of biochemical and molecular biology techniques to identify the specific cellular targets and pathways that are modulated by the compound. Understanding the mechanism of action is paramount for the rational design of more potent and selective analogs and for predicting potential side effects. The investigation into its potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO) or tankyrases could be a starting point, given the activity of other isoquinoline derivatives. nih.govnih.gov

Advanced Computational Modeling for Predictive Understanding

In recent years, computational chemistry has become an indispensable tool in chemical research, providing valuable insights into molecular structure, properties, and reactivity. Advanced computational modeling, particularly using Density Functional Theory (DFT), can be a powerful approach to understanding the chemistry of this compound at a molecular level.

Future computational studies on this compound could focus on:

Structural and Electronic Properties: DFT calculations can provide detailed information about the molecule's geometry, electronic structure, and spectroscopic properties. This can help in interpreting experimental data and understanding the molecule's inherent reactivity.

Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of potential synthetic routes to this compound, helping to optimize reaction conditions and predict the formation of byproducts.

Predicting Biological Activity: Molecular docking simulations can be employed to predict the binding affinity of this compound to various biological targets, such as enzymes and receptors. This can help in prioritizing experimental screening efforts and in designing derivatives with improved biological activity.

By combining computational predictions with experimental validation, a deeper and more predictive understanding of the chemical and biological properties of this compound can be achieved.

Exploration of Emerging Applications in Advanced Materials and Industrial Processes

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests that it could find applications in the field of materials science and as a component in industrial processes. The isoquinoline moiety is known to be a part of various functional materials, and the hydroxyl group of the 1-hydroxyethyl substituent offers a handle for further chemical modification.

Unexplored avenues for the application of this compound include:

Polymer Chemistry: The hydroxyl group could be used to incorporate the isoquinoline unit into polymers, potentially leading to materials with interesting optical, electronic, or thermal properties.

Ligand in Catalysis: The nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group could act as a bidentate ligand for metal catalysts. Such catalysts could find applications in various organic transformations.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are often effective corrosion inhibitors. The potential of this compound in this application could be investigated.

Exploration of these emerging applications would require interdisciplinary collaboration between organic chemists, materials scientists, and chemical engineers. Such efforts could lead to the discovery of novel uses for this compound beyond the traditional focus on pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 1-(isoquinolin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via nucleophilic substitution or catalytic hydrogenation. For example, trifluoro derivatives of similar alcohols are synthesized by reacting isoquinoline precursors with trifluoroacetylating agents under controlled conditions . To optimize yield, key parameters include temperature (20–80°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst selection (e.g., chiral catalysts for enantioselective synthesis) . Reaction progress should be monitored via TLC or HPLC, and purification methods like column chromatography or recrystallization are recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Critical techniques include:

- NMR spectroscopy : To confirm the hydroxyl group (δ ~1.5–2.5 ppm for -CH2-OH) and aromatic protons (δ ~7.0–9.0 ppm for isoquinoline) .

- Mass spectrometry (MS) : For molecular ion peak verification (e.g., m/z 208.2 for C11H11NO) .

- FT-IR : To identify O-H stretching (~3200–3600 cm⁻¹) and C-N/C-O bonds (~1250–1600 cm⁻¹) .

Data interpretation should cross-reference with computational models (e.g., DFT) and databases like PubChem or ECHA .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Purity is typically assessed via HPLC (≥95% purity threshold) . Stability studies should test:

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Store in amber vials at -20°C for long-term stability .

- Hygroscopicity : Monitor weight changes in controlled humidity environments .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic substitution or oxidation reactions?

The hydroxyl group acts as a weak acid (pKa ~15–17), enabling deprotonation under basic conditions to form alkoxide intermediates. This facilitates nucleophilic substitutions (e.g., Mitsunobu reactions) or oxidations to ketones using Jones reagent . Steric hindrance from the isoquinoline ring may slow reactivity, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures . Kinetic studies using GC-MS or in-situ IR can elucidate reaction pathways .

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

Chiral resolution methods include:

- Chiral column chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Enantiomeric excess is quantified via chiral HPLC or polarimetry, with ee ≥98% required for pharmaceutical applications .

Q. Are there known biological targets for this compound, such as enzyme inhibition or receptor modulation?

Structural analogs of ethan-1-ol derivatives show activity as glutaminase 1 (GLS1) inhibitors, suggesting potential anticancer applications . To evaluate bioactivity:

- In vitro assays : Measure IC50 against GLS1 using fluorometric kits.

- Molecular docking : Compare binding affinity with co-crystallized inhibitors (e.g., PDB: 3VP1) .

Contradictions in activity data may arise from stereochemistry or impurity profiles, necessitating rigorous characterization .

Data Contradictions and Methodological Challenges

Q. How should researchers address discrepancies in reported solubility or spectroscopic data for this compound?

Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:

- Standardized protocols : Follow ICH guidelines for solubility testing (e.g., shake-flask method) .

- Multi-lab validation : Collaborate to replicate results using identical equipment (e.g., Bruker NMR) .

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., CCDC 1894760 for related compounds) .

Q. What computational tools predict the physicochemical properties of this compound, and how reliable are they?

Tools like COSMO-RS predict logP (~1.8) and water solubility (~2.1 mg/mL) but may underestimate steric effects from the isoquinoline ring. Cross-validate with experimental data from PubChem or ECHA .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.